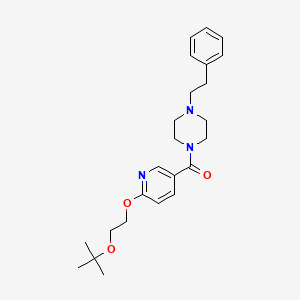

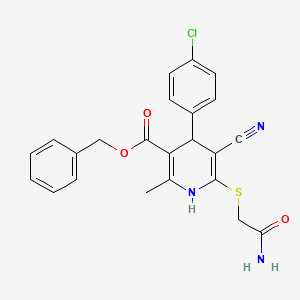

(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It is a derivative of hydrazide-hydrazone, a class of molecules known for their diverse biological properties .

Synthesis Analysis

The synthesis of this compound involves the use of IR, NMR (1H-NMR and 13C-NMR), elemental analysis, and X-ray crystallography . The observed peak at δ 2.16 ppm corresponds to the N-acetyl group, while the peaks in the aromatic region at δ 7.28 (t, 1H), 7.68 (t, 1H), 7.99 (d, 1H), and 8.17 (d, 1H) ppm are related to the phenyl ring .Molecular Structure Analysis

The molecular structure of this compound includes a highly reactive group (CO-NH-N=CH), which is characteristic of hydrazide-hydrazone derivatives . This group is considered to be a good candidate for the development of new drugs .Aplicaciones Científicas De Investigación

Historical Perspective and Synthetic Development

1,3-Thiazolidin-4-ones and its derivatives like glitazones, rhodanines, and pseudothiohydantoins have significant pharmacological importance and are found in various commercial pharmaceuticals. The history of these compounds dates back to the mid-19th century and demonstrates a vast biological potential against different diseases. The development of advanced synthesis methodologies, including green chemistry, marks a promising future in medicinal chemistry for these compounds (Santos, Silva & Jones Junior, 2018).

Pharmacological Importance

Thiazolidin-4-ones, a crucial heterocyclic ring system, are a privileged scaffold in medicinal chemistry. Recent studies, specifically from 2020 and 2021, have highlighted the diverse biological activities of thiazolidin-4-ones, such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents in molecules on their biological activity has also been a point of focus, offering insights into optimizing thiazolidin-4-one derivatives as more efficient drug agents (Mech, Kurowska & Trotsko, 2021).

Hydantoin Derivatives and Synthesis Methods

Hydantoin derivatives represent a significant group of heterocycles with varied biological and pharmacological activities in therapeutic and agrochemical applications. The synthesis methods, particularly the Bucherer-Bergs reaction, provide an efficient and straightforward approach for creating important natural products and new organic compounds with potential therapeutic applications. The structural and biological properties of hydantoin and its hybrids have been explored, indicating their importance in medicinal chemistry and pharmaceutical developments (Shaikh, Bhor, Dighe & Kolhe, 2023).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[3-(3-acetylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3S2/c1-10(22)11-5-4-6-12(9-11)21-18(24)16(26-19(21)25)15-13-7-2-3-8-14(13)20-17(15)23/h2-9,24H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSOFSKSVWQAGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2412645.png)

![N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2412648.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B2412652.png)

![6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2412656.png)

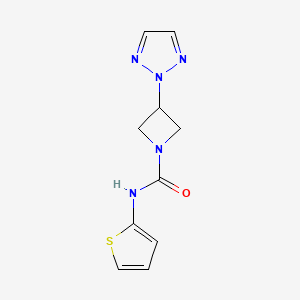

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2412659.png)